Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAHIGKQDWEJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640989 | |

| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842130-48-7 | |

| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole moiety is a privileged scaffold, and the introduction of a reactive chloromethyl group at the 2-position offers a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel bioactive molecules.

This document delves into the core chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that influence the success of the synthesis.

Strategic Approaches to the Synthesis of the Target Thiazole

The synthesis of this compound can be approached through two primary strategies: the construction of the thiazole ring via the Hantzsch synthesis, or the post-modification of a pre-formed thiazole scaffold. Each approach presents its own set of advantages and challenges, which will be discussed in detail.

Pathway 1: The Hantzsch Thiazole Synthesis: A Direct Approach

The Hantzsch thiazole synthesis is a classic and highly effective method for the formation of the thiazole ring.[1] This pathway involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of our target molecule, this translates to the reaction between an appropriate α-halo-β-ketoester and 2-chlorothioacetamide.

Causality Behind Experimental Choices: The selection of ethyl bromopyruvate as the α-halocarbonyl component is strategic due to the higher reactivity of the bromine atom as a leaving group compared to chlorine, which can facilitate the initial S-alkylation of the thioamide. 2-Chlorothioacetamide provides the necessary nitrogen, sulfur, and the crucial chloromethyl group at the 2-position of the resulting thiazole.

Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the sulfur atom of 2-chlorothioacetamide on the α-carbon of ethyl bromopyruvate, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. As a pivotal building block in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount. This document is structured to provide not only the anticipated data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), but also the underlying scientific principles and field-proven methodologies for acquiring and interpreting this data.

While direct experimental spectra for this specific compound are not widely available in public databases, this guide will present a detailed, predictive analysis based on the known spectroscopic behavior of analogous thiazole derivatives and fundamental principles of chemical analysis. This approach is designed to equip researchers with a robust framework for interpreting their own experimental results.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a unique assembly of functional groups that give rise to a distinct spectroscopic fingerprint. The core structure consists of a 1,3-thiazole ring, substituted at position 2 with a chloromethyl group and at position 4 with an ethyl carboxylate group. Understanding the electronic environment of each atom is key to predicting and interpreting the resulting spectra.

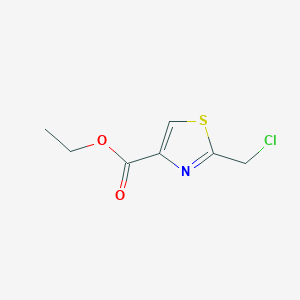

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | Singlet (s) | 1H | H-5 (thiazole) | The proton on the thiazole ring is deshielded by the electronegative sulfur and nitrogen atoms and the adjacent electron-withdrawing carboxylate group. |

| ~4.80 | Singlet (s) | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom and the thiazole ring. |

| ~4.40 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and coupled to the methyl protons, resulting in a quartet. |

| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161.0 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~168.0 | C-2 (thiazole) | The carbon atom in the thiazole ring bonded to the chloromethyl group and flanked by nitrogen and sulfur. |

| ~145.0 | C-4 (thiazole) | The carbon atom in the thiazole ring bonded to the ethyl carboxylate group. |

| ~128.0 | C-5 (thiazole) | The carbon atom in the thiazole ring bonded to a hydrogen atom. |

| ~61.5 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |

| ~45.0 | -CH₂Cl | The carbon of the chloromethyl group is attached to an electronegative chlorine atom. |

| ~14.0 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Figure 2: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100 | Weak-Medium | C-H (thiazole) | Stretching |

| ~2980 | Medium | C-H (aliphatic) | Stretching |

| ~1720 | Strong | C=O (ester) | Stretching |

| ~1540 | Medium | C=N (thiazole) | Stretching |

| ~1240 | Strong | C-O (ester) | Stretching |

| ~750 | Strong | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (Molecular Weight: 205.66 g/mol ), Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data (ESI-MS)

| m/z (predicted) | Ion |

| 206.0 | [M+H]⁺ |

| 228.0 | [M+Na]⁺ |

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways.

Figure 3: Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and essential pieces of structural information. This guide has outlined the predicted spectroscopic data based on the known behavior of similar chemical structures. When undertaking the synthesis or analysis of this compound, researchers can use these predictions as a benchmark for interpreting their own experimental data, ensuring the correct structural assignment and purity of this valuable chemical intermediate.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Abstract

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its synthetic versatility is primarily derived from the high reactivity of the 2-(chloromethyl) group, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides a comprehensive technical overview of the compound's reactivity, stability profile, and handling considerations. We will explore the dominant reaction pathways, including nucleophilic substitution at the exocyclic chloromethyl group and the relative inertness of the thiazole core. Furthermore, we will analyze the compound's stability concerning thermal stress and pH-dependent hydrolysis of both the ester and chloromethyl functionalities. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize this reagent in the synthesis of complex molecular architectures.

Core Chemical Profile and Safety

This compound is a substituted thiazole derivative that combines the stable, aromatic thiazole ring with two key functional groups: a highly reactive chloromethyl group at the 2-position and an ethyl ester at the 4-position[1]. This unique combination makes it an invaluable intermediate for constructing more complex molecules, particularly in the synthesis of targeted therapeutics like kinase inhibitors[2].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 842130-48-7 | [3] |

| Molecular Formula | C₇H₈ClNO₂S | [1][3] |

| Molecular Weight | 205.66 g/mol | [3] |

| Appearance | Typically a solid | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Safety and Handling

Due to its reactive nature, proper handling of this compound is critical. Safety data sheets for structurally related compounds, such as 2-chloro-5-(chloromethyl)thiazole, indicate significant hazards.

-

Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage[5][6].

-

Toxicity & Irritation: It may be harmful if swallowed and is a skin and respiratory irritant[6][7][8].

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood.[9]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5][10]. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[7][8].

Synthesis Overview

The synthesis of the thiazole core typically relies on the well-established Hantzsch thiazole synthesis[11][12]. For this compound, a common conceptual approach involves the cyclocondensation of a thioamide (like 2-chloroethanethioamide) with an α-halo ester (such as ethyl bromopyruvate)[13][14]. This reaction efficiently constructs the substituted thiazole ring, incorporating the necessary functional groups for subsequent transformations.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this molecule is dominated by the chloromethyl group, while the thiazole ring itself remains relatively stable. This differential reactivity is the cornerstone of its utility in synthetic chemistry.

The Highly Reactive Chloromethyl Group

The primary site of reactivity is the exocyclic chloromethyl group (-CH₂Cl) at the C2 position. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Causality: This reactivity stems from the stability of the chloride anion as a leaving group and the electron-withdrawing nature of both the chlorine atom and the adjacent thiazole ring, which polarizes the C-Cl bond. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored because the primary carbon is unhindered, allowing for backside attack by the nucleophile.

This SN2 reactivity allows for the facile introduction of various functionalities, including:

-

Amines (primary, secondary)

-

Thiols

-

Alkoxides

-

Cyanide

-

Azide

-

Carboxylates

The Stable Thiazole Ring

The 1,3-thiazole ring is an aromatic heterocycle, a property conferred by the delocalization of a 6π-electron system involving a lone pair from the sulfur atom[15]. This aromaticity imparts significant stability to the ring system[15].

-

Electrophilic Substitution: While electrophilic aromatic substitution can occur on thiazoles, it is generally less facile than in benzene and typically directs to the C5 position[16]. However, in this specific molecule, the C4 position is already substituted, and the powerful reactivity of the chloromethyl group at C2 means that reactions on the ring are rarely observed under conditions used for nucleophilic substitution.

-

Nucleophilic Substitution: The C2 position of a thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, but this usually requires harsh conditions or activation of the ring[16]. The presence of the highly reactive chloromethyl group at this very position serves as a much more favorable site for reaction.

Caption: Dominant reactivity pathways for the title compound.

Stability Profile

Understanding the stability of this compound is crucial for designing robust synthetic procedures and ensuring storage integrity.

Thermal Stability

The thiazole core is known for its high thermal stability. Related thiazolo[5,4-d]thiazole systems exhibit decomposition temperatures well above 350°C[17]. While the substituents on the title compound will lower this value compared to the parent ring, the molecule is generally considered thermally robust under typical synthetic conditions (e.g., heating up to 100-120°C in solution). Significant decomposition would not be expected without prolonged exposure to very high temperatures.

pH-Dependent Stability and Hydrolysis

The compound possesses two functional groups susceptible to hydrolysis: the ethyl ester and the chloromethyl group.

-

Ester Hydrolysis: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic aqueous conditions. Basic conditions (saponification) are typically much faster and more efficient for this transformation. This is a critical consideration in reaction work-ups or when using aqueous basic reagents.

-

Chloromethyl Group Hydrolysis: The C-Cl bond is also susceptible to hydrolysis, which is essentially a nucleophilic substitution with water or hydroxide as the nucleophile. This reaction yields the corresponding alcohol, ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate. This side reaction can compete with the desired nucleophilic substitution, particularly in aqueous solutions or if the desired nucleophile is a weaker one.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a representative workflow for reacting this compound with a generic amine nucleophile.

Objective: To synthesize an ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

-

Aprotic polar solvent (e.g., Acetonitrile, DMF)

-

Inorganic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

TLC plates, silica gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the inorganic base (e.g., K₂CO₃, 1.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous acetonitrile to dissolve or suspend the reagents.

-

Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring mixture at room temperature.

-

Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-80°C) and monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.

Caption: Experimental workflow for a typical Sₙ2 reaction.

Conclusion

This compound is a synthetically valuable and highly reactive intermediate. Its chemical behavior is overwhelmingly dictated by the electrophilic chloromethyl group at the C2 position, which readily undergoes SN2 reactions with a diverse range of nucleophiles. The aromatic thiazole core remains largely a spectator to this primary mode of reactivity. From a stability perspective, users must be mindful of potential hydrolysis of the ester and chloromethyl groups, particularly under basic aqueous conditions. By understanding these core principles of reactivity and stability, researchers can effectively leverage this powerful building block to construct complex molecular targets in the fields of medicinal chemistry and materials science.

References

- BenchChem. (n.d.). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide.

- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH.

- Thiazole. (n.d.). Wikipedia.

- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.

- Methyl 2-(chloromethyl)thiazole-4-carboxylate SDS. (n.d.). Google.

- BLD Pharmatech. (n.d.). Safety Data Sheet.

- 2-Chloro-5-(chloromethyl)thiazole. (n.d.). Quinoline.

- Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2015). ResearchGate.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. (1999). PubMed.

- Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate. (n.d.). Smolecule.

- Thiazole: Synthesis, Reactions, and Medicinal Uses. (n.d.). Slideshare.

- Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. (n.d.). PrepChem.com.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. (n.d.). Google Patents.

- Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). ResearchGate.

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.

- Ethyl 2-(chloromethyl)thiazole-4-carboxylate. (n.d.). BLD Pharm.

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI.

- 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.

- The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- 2-Chloro-5-chloromethylthiazole. (n.d.). PubChem.

- Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem.

- Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem.

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.

- Process for the preparation of chlorothiazole derivatives. (n.d.). Google Patents.

- 2-(2-CHLORO-ACETYLAMINO)-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. (n.d.). ChemicalBook.

- Ethyl 2-chlorothiazole-4-carboxylate. (n.d.). Sigma-Aldrich.

- 4-Thiazolecarboxylic acid, 2-(aminomethyl)-, ethyl ester. (n.d.). Alfa Chemistry.

- Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate. (n.d.). Sigma-Aldrich.

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.

Sources

- 1. This compound | C7H8ClNO2S | CID 24715135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 842130-48-7|Ethyl 2-(chloromethyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-chlorothiazole-4-carboxylate AldrichCPR 5198-87-8 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Thiazole - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in modern drug discovery, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of new therapeutic agents. This compound is a key building block in this field, serving as a versatile intermediate for the synthesis of more complex molecules, including novel antibiotics, anti-inflammatory agents, and kinase inhibitors. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The most common and industrially scalable method for the synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis. This venerable reaction, first reported in 1887, involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of our target molecule, the key starting materials are ethyl 2-chloroacetoacetate and chloroacetamide .

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The choice of starting materials is critical to the success of the reaction.

-

Ethyl 2-chloroacetoacetate: This α-haloketone serves as the three-carbon backbone of the thiazole ring. The presence of the ester group at the 4-position is crucial for the final product, and the chlorine atom at the 2-position provides the electrophilic site for the initial nucleophilic attack.

-

Chloroacetamide: This thioamide analog provides the nitrogen and sulfur atoms required to form the thiazole heterocycle. The chlorine atom on the acetyl group is the key to forming the desired 2-(chloromethyl) substituent.

The reaction is typically carried out in a polar solvent, such as ethanol or isopropanol, and is often facilitated by a mild base to promote the enolization of the α-haloketone and to neutralize the HCl generated during the reaction.

Figure 1: The Hantzsch synthesis pathway for this compound.

Alternative Synthetic Strategies

While the Hantzsch synthesis is the most prevalent method, other routes have been explored. These alternatives may offer advantages in specific contexts, such as improved safety profiles or access to different substitution patterns.

| Method | Starting Materials | Advantages | Disadvantages |

| From Thioamides and Dihaloketones | Thioacetamide, 1,3-dichloroacetone | Readily available starting materials. | Can lead to mixtures of regioisomers. |

| From α-Thiocyanato Ketones | Ethyl 2-thiocyanatoacetoacetate, Hydrochloric acid | Avoids the use of highly reactive thioamides. | Requires the synthesis of the thiocyanato ketone precursor. |

| Cook-Heilbron-like Synthesis | Ethyl 2-amino-1,3-thiazole-4-carboxylate, Diazotization and chlorination | Allows for late-stage modification of the thiazole ring. | Multi-step process with potentially hazardous intermediates. |

Detailed Experimental Protocol: Hantzsch Synthesis

The following protocol is a representative example of the Hantzsch synthesis of this compound.

Materials:

-

Ethyl 2-chloroacetoacetate (1.0 eq)

-

Chloroacetamide (1.1 eq)

-

Ethanol (as solvent)

-

Sodium bicarbonate (1.2 eq)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of chloroacetamide in ethanol, add sodium bicarbonate in one portion.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture over a period of 30 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Figure 2: A typical experimental workflow for the Hantzsch synthesis.

Conclusion

The synthesis of this compound is a well-established process, with the Hantzsch synthesis being the most practical and widely used method. The choice of starting materials, namely ethyl 2-chloroacetoacetate and chloroacetamide, is dictated by the desired substitution pattern and the established reactivity of these compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently produce this valuable building block for the development of new and innovative pharmaceuticals.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

-

Thiazole Synthesis. Organic Chemistry Portal. [Link]

CAS number and IUPAC name for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive chloromethyl group and an ester moiety attached to a thiazole core. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs.[1] The presence of the electrophilic chloromethyl group at the 2-position makes this compound an exceptionally versatile intermediate for introducing the thiazole motif and for subsequent molecular elaboration in drug discovery programs.

Data Summary Table:

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 842130-48-7 | [2][3] |

| Molecular Formula | C₇H₈ClNO₂S | [2] |

| Molecular Weight | 205.66 g/mol | [2] |

| EC Number | 812-152-2 | [2] |

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, a logical pathway involves the reaction between a suitable α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, and 2-chloroethanethioamide.

The causality behind this choice is rooted in the reaction mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the ketoester. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. This method is widely adopted due to its reliability and the ready availability of starting materials. A similar, well-documented procedure is the synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate from ethyl bromopyruvate and thiourea.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of the Hantzsch synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroethanethioamide (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated mixture into ice-cold water. The product may precipitate as a solid. If it separates as an oil, extract with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by filtration if it is a solid, followed by washing with cold water. Further purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in the reactive chloromethyl group, which serves as a chemical "handle" for further modification. Medicinal chemists utilize this reactivity to perform nucleophilic substitution reactions, attaching a wide variety of functional groups (R-groups) to the thiazole core.

This strategy allows for the rapid generation of large libraries of diverse compounds (analogs). These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify new lead compounds for drug development. The thiazole nucleus itself is known to interact with numerous biological systems, and its derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Thiazole-containing compounds are key components of several anticancer drugs.[5]

-

Antimicrobial Agents: The thiazole ring is present in various antibacterial and antifungal medications.[1]

-

Antiviral Agents: Thiazole derivatives have shown promise as antiviral therapies.[1]

-

Inhibitors of Glioblastoma: Novel thiazole derivatives have been synthesized and tested as potent inhibitors of glioblastoma cancer cells.[6]

Workflow for Analog Synthesis

Caption: Use as a scaffold in discovery chemistry.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound possesses significant hazards that require strict adherence to safety protocols. The primary hazards are related to its corrosive nature and potential as a sensitizer.[7]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage.[7] |

| Hazard | H317 | May cause an allergic skin reaction. |

| Hazard | H410 | Very toxic to aquatic life with long lasting effects. |

| Hazard | - | Corrosive to the respiratory tract. |

| Precaution | P261 | Avoid breathing mist or vapours. |

| Precaution | P273 | Avoid release to the environment. |

| Precaution | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[7] |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[7] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician.[7] |

Handling and Storage Protocol

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[7]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its high aquatic toxicity, do not allow the product to enter drains.

Conclusion

This compound is a high-value chemical intermediate whose utility in modern drug discovery is clear. Its straightforward synthesis via the Hantzsch reaction and the strategic placement of a reactive chloromethyl group provide medicinal chemists with a powerful tool for creating novel molecular entities. Understanding its properties, synthesis, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. (n.d.). Retrieved from [Link]

-

This compound | C7H8ClNO2S | CID 24715135. PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET (SDS) - Gebauer Company. (n.d.). Retrieved from [Link]

-

Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Ethyl 2-methyl-1,3-thiazole-4-carboxylate - ChemBK. (n.d.). Retrieved from [Link]

- CN113461635A - 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents. (n.d.).

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues... - ResearchGate. (2025). Retrieved from [Link]

-

The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (2023). Retrieved from [Link]

Sources

- 1. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H8ClNO2S | CID 24715135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 842130-48-7|Ethyl 2-(chloromethyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 7. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. While not an active therapeutic agent in itself, its unique structural features, particularly the reactive chloromethyl group, render it an exceptionally versatile starting material for the synthesis of a diverse array of biologically active compounds. This guide delineates the synthetic utility of this thiazole derivative, explores the mechanistic pathways of the potent molecules derived from it, and provides robust experimental protocols for its application in drug discovery workflows. By understanding the causality behind its synthetic applications, researchers can better leverage this compound to engineer novel therapeutics targeting a range of diseases, from cancer to microbial infections.

Introduction: The Strategic Importance of a Versatile Scaffold

The thiazole ring is a recurring motif in numerous pharmaceuticals, prized for its ability to engage in various biological interactions.[1][2] this compound (CAS No. 842130-48-7) emerges as a particularly valuable intermediate due to the convergence of three key functional groups: an ethyl ester, a thiazole core, and a highly reactive chloromethyl substituent.[3] This trifecta of features provides a modular platform for synthetic chemists to construct complex molecular architectures.

The primary utility of this compound lies not in its own biological activity, but in its role as a precursor. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various side chains and functional groups. This capability has positioned it as a key component in the synthesis of compounds targeting a wide spectrum of diseases, including various cancers and microbial infections.[4][5] This guide will delve into the synthetic strategies and the mechanistic principles of the downstream products derived from this essential chemical scaffold.

Chemical Reactivity and Synthetic Versatility

The synthetic power of this compound is anchored in the reactivity of its C2-chloromethyl group. This electrophilic site is primed for nucleophilic substitution reactions, making it a straightforward anchor point for building molecular diversity.

Key Synthetic Transformations:

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies.

-

Amide Bond Formation: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Amide bonds are critical for mimicking peptide structures and forming hydrogen bond interactions with biological targets.[2]

-

Heterocycle Formation: The inherent structure of the thiazole can be further elaborated, or it can serve as a scaffold for the construction of more complex fused heterocyclic systems.

The strategic combination of these reactions allows for the systematic exploration of chemical space around the thiazole core, enabling the optimization of pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for leveraging this compound in a drug discovery program.

Caption: Generalized workflow for synthesizing and evaluating bioactive compounds.

Mechanistic Insights into Bioactive Derivatives

While the title compound is a synthetic intermediate, its derivatives have been implicated in several key biological mechanisms, primarily in oncology and infectious diseases.

Anticancer Activity

Thiazole-containing compounds are prevalent in oncology research, with many exhibiting potent anticancer effects through various mechanisms.[4]

-

Kinase Inhibition: Many clinically successful cancer drugs are kinase inhibitors, and the thiazole scaffold is a common feature in these molecules. Derivatives of this compound can be designed to target the ATP-binding pocket of specific kinases, such as anaplastic lymphoma kinase (ALK), which are crucial for cancer cell proliferation and survival.[6]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The flexible synthetic nature of the starting material allows for the creation of derivatives that can fit into the colchicine-binding site of tubulin.

-

Enzyme Inhibition: Thiazole derivatives have been investigated as inhibitors of other enzymes critical to cancer progression, such as carbonic anhydrases.[1]

Antimicrobial Properties

The thiazole ring is a known pharmacophore in antimicrobial agents.[5][8] Its derivatives can exert bacteriostatic or bactericidal effects by:

-

Inhibiting Key Metabolic Pathways: Thiazole-based compounds can interfere with essential bacterial processes, such as folate synthesis or cell wall construction.

-

Disrupting Biofilm Formation: Some derivatives have shown promise in preventing the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.

Experimental Protocols

The following protocols provide a foundational methodology for the synthesis and evaluation of novel derivatives of this compound.

Protocol: Synthesis of a Novel Amine Derivative

This protocol describes a general two-step synthesis of a novel derivative via nucleophilic substitution followed by amide coupling.

Step 1: Nucleophilic Substitution of the Chloromethyl Group

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis and Amide Coupling

-

Ester Hydrolysis: Dissolve the purified product from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extraction: Extract the carboxylic acid product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) and a desired amine (1.1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).

-

Final Purification: Stir the reaction at room temperature for 6-18 hours. Purify the final compound using the work-up and purification procedure described in Step 1.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line.

-

Cell Seeding: Plate a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compounds to the wells, ensuring a final concentration range that will capture the IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Representation: Comparative Analysis of Hypothetical Derivatives

The following table illustrates how data from an MTT assay could be presented to compare the efficacy of different synthesized derivatives.

| Compound ID | R Group (at C2-methyl) | R' Group (Amide) | IC50 (µM) on HCT-116 |

| DERIV-01 | -NH-phenyl | -benzyl | 15.2 |

| DERIV-02 | -NH-(4-fluorophenyl) | -benzyl | 8.7 |

| DERIV-03 | -NH-(4-fluorophenyl) | -(4-methoxybenzyl) | 2.1 |

| Doxorubicin | (Positive Control) | - | 0.5 |

Conclusion and Future Directions

This compound is a cornerstone of synthetic medicinal chemistry, providing a reliable and versatile platform for the development of novel therapeutic agents. Its true value is realized in the diverse array of bioactive compounds that can be generated from its scaffold. The ability to systematically modify its structure allows for the fine-tuning of biological activity against a range of targets.

Future research should continue to explore the vast chemical space accessible from this intermediate. The development of novel synthetic methodologies to further functionalize the thiazole ring could unlock new avenues for drug design. Furthermore, the integration of computational modeling with synthetic efforts can help to more rationally design derivatives with improved potency and selectivity, accelerating the journey from a simple building block to a life-saving therapeutic.

References

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. Available from: [Link]

-

Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkat USA. Available from: [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

- Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

PubChem. This compound. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 842130-48-7|Ethyl 2-(chloromethyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate (100960-16-5) for sale [vulcanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]

The Thiazole Nucleus: A Cornerstone of Bioactive Compound Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a vast array of biologically active compounds, from essential vitamins to life-saving antibiotics and targeted cancer therapies.[2][3] This guide provides a comprehensive exploration of the discovery and history of thiazole-based compounds, delving into the foundational synthetic methodologies, the elucidation of their roles in landmark natural products, and the evolution of our understanding of their structure-activity relationships.

Part 1: The Genesis of a Scaffold: Early Synthesis and Characterization

The formal history of the thiazole ring begins in the late 19th century, not with its isolation from a natural source, but through its construction in the laboratory. The pioneering work of German chemist Arthur Hantzsch in 1887 laid the groundwork for thiazole chemistry with a robust and versatile synthetic method that bears his name.[4]

The Hantzsch Thiazole Synthesis: A Foundational Reaction

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide, which upon cyclization and dehydration yields the thiazole ring.[5] This method's enduring utility lies in its simplicity, high yields, and the ability to introduce a variety of substituents onto the thiazole core by modifying the starting materials.[6][7]

Causality Behind Experimental Choices:

-

α-Haloketone: This reactant serves a dual purpose. The carbonyl group provides an electrophilic site for the eventual intramolecular cyclization, while the halogen at the alpha position creates a reactive center for the initial nucleophilic attack by the thioamide. The choice of halogen (typically bromine or chlorine) influences the reactivity, with α-bromoketones being more reactive and thus often preferred for less reactive thioamides.[8]

-

Thioamide: The thioamide provides the crucial N-C-S backbone of the thiazole ring. The sulfur atom, being a soft nucleophile, readily attacks the α-carbon of the haloketone in an SN2 reaction, initiating the sequence. The nitrogen atom later acts as the intramolecular nucleophile.[9]

-

Reaction Conditions: The reaction is often carried out in a polar solvent, such as ethanol, to solubilize the reactants.[5] Heating is typically required to provide the activation energy for the cyclization and dehydration steps. The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction.[8]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic example of the Hantzsch synthesis using 2-bromoacetophenone and thiourea.[5]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Heating mantle or hot plate with stirrer

-

Buchner funnel and filter flask

Procedure:

-

In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).

-

Add methanol as the solvent and a stir bar.

-

Heat the mixture with stirring to reflux (approximately 65-70 °C) for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any remaining salts.

-

Allow the solid to air dry or dry in a vacuum oven to obtain the crude 2-amino-4-phenylthiazole.

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Other Foundational Syntheses

While the Hantzsch synthesis is the most prominent, other methods have also contributed to the accessibility of thiazole derivatives.

-

Cook-Heilbron Synthesis: Discovered in 1947, this method provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[10] The reaction proceeds under mild conditions and is significant for its ability to produce 5-amino substituted thiazoles, which are valuable synthetic intermediates.[11]

Diagram: Cook-Heilbron Synthesis Mechanism

Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis.

-

Robinson-Gabriel Synthesis: Although primarily known for the synthesis of oxazoles, the Robinson-Gabriel synthesis, independently described by Robert Robinson (1909) and Siegmund Gabriel (1910), involves the cyclodehydration of α-acylamino ketones and can be adapted for thiazole synthesis by using a thionating agent like phosphorus pentasulfide.[4][12]

Part 2: The Thiazole Ring in Nature's Arsenal

The true significance of the thiazole nucleus became apparent with its discovery in essential biomolecules. The elucidation of the structures of thiamine and penicillin revealed that nature had long utilized this versatile scaffold.

Thiamine (Vitamin B1): An Essential Coenzyme

The story of thiamine is a classic in the history of nutritional science. In the late 19th century, Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed polished white rice developed a paralytic illness similar to beriberi in humans, which could be reversed by feeding them unpolished brown rice.[13] This led to the concept of "accessory food factors," later termed vitamins by Casimir Funk in 1912.[14]

The active agent, thiamine, was finally isolated and crystallized in 1926 by Barend Jansen and Willem Donath.[13] The complex structure of thiamine, consisting of a pyrimidine ring linked to a thiazole ring by a methylene bridge, was elucidated by Robert R. Williams in 1934, and he and his team at Merck accomplished its total synthesis in 1936.[5][15] The discovery of the thiazole moiety within this essential vitamin highlighted its fundamental role in biological systems.

Table 1: Key Milestones in the Discovery of Thiamine

| Year | Key Discovery/Event | Principal Scientist(s) |

| 1897 | Observation of beriberi-like symptoms in fowl fed polished rice. | Christiaan Eijkman |

| 1912 | Coined the term "vitamine". | Casimir Funk |

| 1926 | Isolation and crystallization of the anti-beriberi factor. | Barend Jansen & Willem Donath |

| 1934 | Elucidation of the chemical structure of thiamine. | Robert R. Williams |

| 1936 | First total synthesis of thiamine. | Robert R. Williams & Joseph Cline |

Penicillin: A Paradigm Shift in Medicine

The discovery of penicillin by Alexander Fleming in 1928 is a landmark event in medical history.[16] However, the determination of its intricate chemical structure was a major scientific challenge. The molecule contains a unique and highly strained β-lactam ring fused to a thiazolidine ring (a reduced form of thiazole).[17][18]

The definitive structure was solved in 1945 by Dorothy Hodgkin using X-ray crystallography, a feat for which she was awarded the Nobel Prize in Chemistry in 1964.[12][19] Her work corrected previous misconceptions about the structure and was crucial for understanding penicillin's mechanism of action and for the subsequent development of semi-synthetic penicillins with improved properties.[2] The presence of the thiazolidine ring, derived biosynthetically from the amino acids cysteine and valine, underscored the importance of this heterocyclic system in the design of antibacterial agents.[17] The total synthesis of penicillin was a formidable challenge, eventually achieved by John C. Sheehan in 1957, with notable contributions to the field by chemists such as Robert Burns Woodward during the intensive research efforts of World War II.[1][20][21]

Part 3: The Evolution of Thiazole-Based Compounds in Drug Discovery

The discovery of the thiazole ring in thiamine and penicillin spurred immense interest in the synthesis and biological evaluation of novel thiazole derivatives. This has led to a rich history of drug discovery and development across a wide range of therapeutic areas.

The Sulfa Drug Era and Early Structure-Activity Relationships

The development of sulfonamide antibacterials in the 1930s and 1940s marked a significant era in medicine. Among these, sulfathiazole emerged as a key therapeutic agent. The incorporation of the thiazole ring into the sulfonamide structure was found to modulate the drug's pharmacokinetic and pharmacodynamic properties. Early structure-activity relationship (SAR) studies on sulfonamides revealed that the nature of the heterocyclic ring attached to the sulfonamide group was critical for antibacterial activity.[22] These studies, although rudimentary by modern standards, laid the foundation for the rational design of enzyme inhibitors, as it was later understood that these drugs act by inhibiting dihydropteroate synthase.

A Continuing Legacy of Therapeutic Innovation

From these early beginnings, the thiazole scaffold has been incorporated into a multitude of approved drugs, demonstrating its versatility.

Table 2: Examples of Marketed Drugs Containing a Thiazole Ring

| Drug Name | Therapeutic Class | Key Structural Feature |

| Ritonavir | Antiretroviral (HIV Protease Inhibitor) | Thiazole-containing backbone |

| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) | 2-aminothiazole moiety |

| Meloxicam | Non-steroidal Anti-inflammatory (NSAID) | 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |

| Nizatidine | H₂ Receptor Antagonist (for ulcers) | Thiazole ring in the side chain |

| Pramipexole | Dopamine Agonist (for Parkinson's disease) | 2,6-diaminobenzothiazole core |

The development of these and many other thiazole-containing drugs has been driven by an increasingly sophisticated understanding of SAR, aided by computational modeling and high-throughput screening.[3][14][21] The thiazole ring can act as a bioisostere for other aromatic systems, a key pharmacophoric element interacting with biological targets, or a rigid scaffold for orienting functional groups.

Conclusion: An Enduring Scaffold for Future Discovery

The journey of thiazole-based compounds, from their initial synthesis in the 19th century to their central role in modern medicine, is a testament to the power of heterocyclic chemistry. The foundational work of chemists like Arthur Hantzsch provided the tools to construct this versatile scaffold, while the elucidation of its presence in essential natural products like thiamine and penicillin revealed its biological significance. For researchers, scientists, and drug development professionals, the rich history of thiazole serves as both an inspiration and a practical guide. The established synthetic methodologies, coupled with an ever-deepening understanding of the structure-activity relationships that govern the biological effects of thiazole derivatives, ensure that this unassuming heterocycle will remain a cornerstone of therapeutic innovation for the foreseeable future.

References

-

Cook, A. H., & Heilbron, I. M. (1947). Studies in the azole series. Part I. A new synthesis of 5-amino-4-carbalkoxy- and -4-cyano-thiazoles. Journal of the Chemical Society (Resumed), 1598-1603. Available at: [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

EBSCO. (n.d.). Hodgkin Solves the Structure of Penicillin. Research Starters. Available at: [Link]

-

History of Science Museum. (n.d.). Modelling the Structure of Penicillin – Back From The Dead. Available at: [Link]

-

Wikipedia. (2023, December 2). Cook–Heilbron thiazole synthesis. Available at: [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]

-

YouTube. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. Available at: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4938. Available at: [Link]

-

CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available at: [Link]

-

ResearchGate. (n.d.). Generalised penicillin structure showing the b-lactam and thiazolidine... [Image]. Available at: [Link]

-

Slideshare. (n.d.). Oxazole. Available at: [Link]

-

Semantic Scholar. (n.d.). Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts. Available at: [Link]

-

ResearchGate. (n.d.). The structure of penicillin: a) four-membered β-lactam ring, b)... [Image]. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the thiazolium‐catalyzed benzoin condensation as defined by Breslow24 used frequently as a paragon for NHC organocatalysis. [Image]. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

HARVEST (uSask). (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]

-

Science History Institute. (2017, December 4). Robert Burns Woodward. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]

-

YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

-

Wikipedia. (2024, January 10). Thiazole. Available at: [Link]

-

American Chemical Society. (n.d.). Celebrating the History of B Vitamin Research With ACS. Available at: [Link]

-

Singh, G., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-654. Available at: [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. Available at: [Link]

-

ResearchGate. (2025, September 16). Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. Available at: [Link]

-

Britannica. (n.d.). Thiazole. Available at: [Link]

-

Arshad, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6232. Available at: [Link]

-

ResearchGate. (2025, October 16). (PDF) Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Available at: [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 15(2), 435-446. Available at: [Link]

-

University of Bristol, School of Chemistry. (2017, August 30). Vitamin B1 (Thiamine)- Molecule of the Month. Available at: [Link]

-

MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

-

Hare, S. H., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic letters, 24(37), 6848–6852. Available at: [Link]

-

Aouad, M. R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1045. Available at: [Link]

-

YouTube. (2019, January 19). synthesis of thiazoles. Available at: [Link]

-

YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

ResearchGate. (2025, August 7). The Discovery of Thiamin. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. synarchive.com [synarchive.com]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 17. A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions [harvest.usask.ca]

- 18. scribd.com [scribd.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 21. openaccesspub.org [openaccesspub.org]

- 22. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of novel derivatives from Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

An Application Guide to the Synthesis of Novel Derivatives from Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Introduction: The Thiazole Scaffold as a Privileged Structure

The 1,3-thiazole ring is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and functional materials.[1][2][3] Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The starting material, this compound, is a highly versatile bifunctional molecule. It features an electrophilic chloromethyl group at the C2 position and a nucleophilic substitution-compatible ester at the C4 position, making it an ideal precursor for generating diverse molecular libraries for drug discovery and development.[8]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the derivatization via nucleophilic substitution at the chloromethyl group. We will detail the underlying chemical principles, provide robust experimental protocols, and discuss the potential applications of the resulting novel compounds.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The primary pathway for derivatizing this compound involves the nucleophilic substitution of the chloride atom. The carbon-chlorine bond in the chloromethyl group is highly polarized and susceptible to attack by a wide range of nucleophiles. This reaction typically follows an SN2 mechanism, where the nucleophile attacks the methylene carbon, and the chloride ion is displaced as a leaving group in a single, concerted step.[9]

The reactivity of the chloromethyl group is enhanced by the electron-withdrawing nature of the adjacent thiazole ring, which stabilizes the transition state. This allows for efficient reactions with various nucleophiles under relatively mild conditions.

Caption: General SN2 mechanism for amine substitution.

Detailed Experimental Protocol

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.06 g, 10 mmol).

-

Reagents: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (20 mL).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq, 12 mmol) to the suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-